Bienvenue dans la boutique en ligne BenchChem!

8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one

Bioreduction kinetics Prostacyclin intermediate Enantioselective yeast reduction

8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one (CAS 51592-71-3) is a bicyclic chlorinated ketone featuring a fused cyclobutane–cyclohexene framework with geminal chlorine atoms at the 8‑position. With a molecular formula of C₈H₈Cl₂O and a molecular weight of 191.05 g/mol, this compound is a chiral building block used primarily as a key intermediate in the enantioselective synthesis of prostacyclin analogues.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 51592-71-3
Cat. No. B8690249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one
CAS51592-71-3
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1CC2C(C=C1)C(C2=O)(Cl)Cl
InChIInChI=1S/C8H8Cl2O/c9-8(10)6-4-2-1-3-5(6)7(8)11/h2,4-6H,1,3H2
InChIKeyMHFJPIZWTIKAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one – Core Identity and Procurement Baseline


8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one (CAS 51592-71-3) is a bicyclic chlorinated ketone featuring a fused cyclobutane–cyclohexene framework with geminal chlorine atoms at the 8‑position [1]. With a molecular formula of C₈H₈Cl₂O and a molecular weight of 191.05 g/mol, this compound is a chiral building block used primarily as a key intermediate in the enantioselective synthesis of prostacyclin analogues [2]. Its structural hallmark – the 8,8‑dichlorocyclobutanone substructure – imparts unique reactivity that distinguishes it from non‑halogenated or mono‑halogenated congeners in both biocatalytic and chemical transformation contexts.

Why 8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one Cannot Be Replaced by In‑Class Analogues


The substitution pattern at the 8‑position of the bicyclo[4.2.0]oct-2-en-7-one scaffold governs both the rate and the stereochemical outcome of the critical bioreduction step that yields chiral prostacyclin precursors. The unsubstituted parent ketone, 8‑endo‑monochloro‑, and 8,8‑dichloro‑ variants each exhibit dramatically different enantioselectivities, product configurations, and reaction times when treated with baker's yeast [1]. Consequently, simply interchanging these compounds – even though they share the same core skeleton – results in a different enantiomer series, lower enantiomeric purity, or vastly slower kinetics, making generic substitution chemically invalid for any process requiring a specific enantiomer of the bicyclo[4.2.0]octane system [1].

8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one – Quantitative Differentiation Evidence for Procurement Decisions


Baker's Yeast Reduction Rate: 120‑Fold Acceleration Over the Parent Ketone

Under identical baker's yeast conditions (5% ethanol/water, 33 °C, 7–15 parts yeast per part ketone), 8,8‑dichlorobicyclo[4.2.0]oct‑2‑en‑7‑one (14) undergoes complete reduction in 45 minutes, whereas the 8‑unsubstituted parent ketone (12) requires 90 hours – a 120‑fold rate advantage [1]. The 8‑endo‑monochloro‑ ketone (16) requires an intermediate 6 hours [1]. This rate hierarchy (14 >> 16 > 12) quantifies the productive processing throughput attainable exclusively with the 8,8‑dichloro derivative.

Bioreduction kinetics Prostacyclin intermediate Enantioselective yeast reduction

Enantioselectivity: 100% ee Alcohol Product Versus 92% ee for Parent

The yeast‑mediated reduction of racemic 8,8‑dichloro ketone 14 delivers the 6S‑dichloro endo‑alcohol (S)‑15 with 100% enantiomeric excess (ee) and the recovered 6R ketone (R)‑14 with 82% ee [1]. In contrast, the 8‑unsubstituted ketone 12 gives the 6R alcohol (R)‑13 with only 92% ee and the recovered 6S ketone (S)‑12 with a modest 40% ee [1]. The monochloro analogue 16 yields an alcohol (S)‑17 of merely 56% ee and recovered ketone (R)‑16 of 12% ee [1]. Additionally, the 8,8‑dichloro system uniquely provides the 6S alcohol (desired for prostacyclin synthesis), whereas the parent ketone yields the opposite 6R alcohol, forcing a complete stereochemical divergence [1].

Enantiomeric excess Chiral resolution Baker's yeast reduction

Upgradable Enantiopurity: >99% ee After Single Recrystallization

The 6S‑dichloro alcohol (S)‑15 obtained from yeast reduction of 14, and its NaBH₄‑reduced epimer (R)‑15, are both crystalline and yield material of ≥99% ee after a single recrystallization [1] [2]. This contrasts with the alcohol derived from parent ketone 12, which is not crystalline and cannot be upgraded by simple recrystallization, limiting its practical enantiopurity to the initial 92% ee [1].

Enantiomeric upgrade Recrystallization Pharmaceutical intermediate purity

Removable 8,8‑Dichloro Directing Group: 89% Dechlorination Yield to Access Unsubstituted Chiral Ketone

The 8,8‑dichloro substituent acts as a removable stereodirecting group. Treatment of dichloro ketone 14 with zinc dust (4 equiv) and acetic acid at 80 °C for 5 h affords the parent bicyclo[4.2.0]oct‑2‑en‑7‑one (12) in 89% isolated yield [1]. When applied to enantiomerically enriched (S)‑14 obtained from yeast resolution, this dechlorination yields (S)‑12 with retention of configuration, providing a route to a chiral unsubstituted ketone that cannot be obtained directly through yeast reduction of racemic 12 [1].

Dechlorination Chiral pool synthesis Protecting group strategy

Patent‑Preferred Substrate for Industrial‑Scale Chiral Resolution

U.S. Patent 5,049,497 explicitly designates 8,8‑dichlorobicyclo[4.2.0]oct‑2‑en‑7‑one as the preferred substrate for the baker's‑yeast‑mediated resolution process, over 8‑monobromo‑ or 8,8‑dibromo‑analogues [1]. The same preference is recited in EP 0257610 A2, where the racemic 8‑monobromo or 8,8‑dihalo compound (3) is specified with the explicit preference for the 8,8‑dichloro variant [2]. The patent examples and claims are weighted toward the dichloro substrate, providing intellectual property justification for procurement of this specific compound when implementing the patented process.

Process patent Microbial resolution Preferred embodiment

Procurement‑Relevant Application Scenarios for 8,8‑Dichlorobicyclo[4.2.0]oct‑2‑en‑7-one


Multikilogram Chiral Resolution for Prostacyclin Analogue Manufacturing

The high reduction rate (45 min) and near‑perfect enantioselectivity (100% ee alcohol) enable a scalable baker's‑yeast resolution that has been demonstrated at the 100 g scale for the synthesis of the antiplatelet prostacyclin analogue RS‑93427‑007 [1]. The crystalline nature of the product alcohol allows straightforward upgrade to ≥99% ee, meeting pharmaceutical purity requirements without preparative chromatography [1].

Install–Resolve–Remove Strategy for Chiral Bicyclo[4.2.0]octane Building Blocks

The 8,8‑dichloro group functions as a traceless stereodirecting element: after biocatalytic resolution to an enantiopure dichloro alcohol or ketone, zinc/acetic acid dechlorination (89% yield, 80 °C, 5 h) cleanly removes the chlorine atoms, yielding the enantiopure parent bicyclo[4.2.0]oct‑2‑en‑7‑one, which serves as a versatile chiral building block for further derivatization [1].

Biocatalytic Process Development and Enzyme Engineering Studies

The extraordinary substrate‑dependent reversal of enantioselectivity (6R alcohol from parent ketone 12 vs 6S alcohol from dichloro ketone 14) and the 120‑fold rate difference provide a well‑characterized model system for investigating yeast reductase substrate recognition, making this compound a standard probe in biocatalysis research [1].

Cardiovascular Drug Discovery Programs Targeting Prostacyclin (IP) Receptors

The 6S‑dichloro alcohol (S)‑15 has been established as a direct precursor to the advanced intermediate keto diol 3, which is a key synthon in the synthesis of potent, orally active prostacyclin IP receptor agonists with potential applications in atherosclerosis and pulmonary arterial hypertension [1].

Quote Request

Request a Quote for 8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.